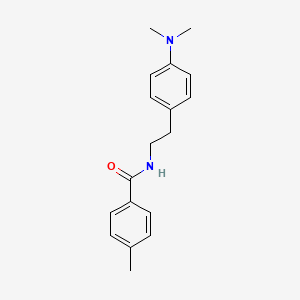

N-(4-(二甲氨基)苯乙基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

疾病的成像和诊断

- 黑色素瘤成像:一项研究涉及在 II 期临床试验中使用碘-123 标记的 N-(2-二乙氨基乙基) 4-碘苯甲酰胺 (BZA) 对原发性黑色素瘤和转移进行成像,显示出有希望的结果。BZA 允许检测黑色素瘤病变和评估各种治疗程序的疗效,没有观察到假阳性结果,突出了其作为检测和监测恶性黑色素瘤的安全且有用的剂剂的潜力 (Michelot 等,1993)。

作用机制

Target of Action

Related compounds such as 2-[4-(dimethylamino)phenyl]ethanol have been reported to be effective accelerators for bone cement curing .

Mode of Action

It’s worth noting that related compounds like dimethyl-4-phenylenediamine can be converted to methylene blue by reaction with dimethylaniline and sodium thiosulfate in several steps . This suggests that N-(4-(dimethylamino)phenethyl)-4-methylbenzamide might interact with its targets in a similar manner, leading to changes in the target molecules.

Biochemical Pathways

Related compounds have been shown to inhibit cyclooxygenases (cox-1, cox-2), which are key enzymes in the inflammatory response

Pharmacokinetics

A related compound, n,n-dimethyltryptamine (dmt), has been studied, and it was found that its clearance rate could be reduced by inhibiting monoamine oxidase a (mao-a), cytochrome p450 2d6 (cyp2d6), and to a lesser extent, cyp2c19 . This information might provide some insights into the potential pharmacokinetics of N-(4-(dimethylamino)phenethyl)-4-methylbenzamide.

Result of Action

Related compounds have been shown to have anti-inflammatory properties, suggesting that n-(4-(dimethylamino)phenethyl)-4-methylbenzamide might also have similar effects .

Action Environment

It’s worth noting that the electrical and optical properties of a related compound, 4-n,n-dimethylamino-4′-n′-methyl-stilbazolium tosylate (dast), were significantly enhanced after the addition of carbon nanotubes . This suggests that the action of N-(4-(dimethylamino)phenethyl)-4-methylbenzamide might also be influenced by environmental factors such as the presence of other chemical compounds.

属性

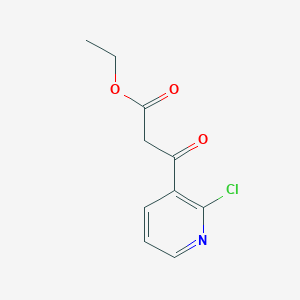

IUPAC Name |

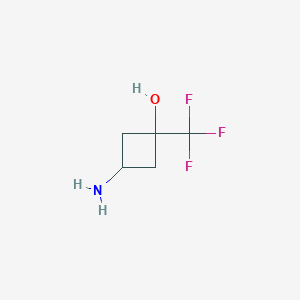

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-14-4-8-16(9-5-14)18(21)19-13-12-15-6-10-17(11-7-15)20(2)3/h4-11H,12-13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXLRTLPJKMNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2863233.png)

![5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride](/img/structure/B2863235.png)

![N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2863236.png)

![2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2863239.png)

![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863246.png)